A Comprehensive Technical Guide to 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one (CAS No. 76629-10-2)
A Comprehensive Technical Guide to 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one (CAS No. 76629-10-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry
The 1,8-naphthyridine core is a recurring motif in a multitude of biologically active compounds, celebrated for its versatile pharmacological profile. This bicyclic heterocycle serves as a foundational scaffold in the design and synthesis of novel therapeutics, spanning a wide range of applications from antimicrobial and antiviral to anticancer and anti-inflammatory agents.[1][2] Within this important class of molecules, 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one (CAS No. 76629-10-2) emerges as a key synthetic intermediate, offering a strategic entry point for the elaboration of complex molecular architectures. This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its pivotal role in the landscape of modern drug discovery.
Physicochemical and Structural Characteristics
7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a crystalline solid at room temperature. A comprehensive understanding of its chemical and physical properties is paramount for its effective utilization in synthetic and medicinal chemistry research.
| Property | Value | Source |
| CAS Number | 76629-10-2 | N/A |
| Molecular Formula | C₈H₇ClN₂O | N/A |
| Molecular Weight | 182.61 g/mol | N/A |
| Melting Point | 177-179 °C | [3] |
| Appearance | White to off-white crystalline powder | N/A |
| Solubility | Soluble in DMSO and DMF | N/A |
| Purity | Typically >95% (commercially available) | [4] |
Structural Elucidation: The molecular structure of 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one features a fused pyridine and pyridinone ring system. The chlorine atom at the 7-position is a key functional handle for further chemical modifications, often serving as a leaving group in nucleophilic aromatic substitution reactions. The dihydro-pyridinone ring provides a scaffold that can be further functionalized at the nitrogen and carbonyl positions.
Synthesis of the 1,8-Naphthyridinone Core: A Mechanistic Perspective
The construction of the 1,8-naphthyridin-4-one scaffold is a cornerstone of its chemistry. While various synthetic strategies exist for this class of compounds, a prevalent and mechanistically insightful approach is the Gould-Jacobs reaction. This reaction provides a robust pathway to quinolines and their bioisosteric naphthyridinone analogues.
The synthesis of 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one can be conceptually understood through a multi-step sequence, beginning with the reaction of a suitably substituted aminopyridine with a malonic ester derivative, followed by a thermal cyclization.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of the 7-chloro-1,8-naphthyridin-4(1H)-one scaffold via the Gould-Jacobs reaction.
Experimental Protocol: A Representative Synthesis
Step 1: Michael Addition
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To a solution of 2-amino-4-chloropyridine (1.0 eq) in a suitable solvent such as methanol, add methyl propiolate (1.1 eq).
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Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude Michael adduct, methyl 3-((4-chloropyridin-2-yl)amino)acrylate.
Step 2: Intramolecular Cyclization
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Add the crude adduct from Step 1 to a high-boiling point solvent such as Dowtherm A.
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Heat the mixture to a high temperature (typically 250-260 °C) and maintain for a period of 1-2 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature, which should induce precipitation of the product.
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Collect the solid by filtration, wash with a suitable organic solvent (e.g., hexane or ether), and dry under vacuum to yield 7-chloro-1,8-naphthyridin-4(1H)-one.
Self-Validation and Causality: The choice of a high-boiling point solvent in the cyclization step is critical to provide the necessary thermal energy to overcome the activation barrier for the intramolecular ring-closing reaction. The Michael addition is typically conducted at room temperature to favor the formation of the desired adduct and minimize side reactions. The purity of the final product can be assessed by standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
The Role of 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one in Drug Discovery
The 1,8-naphthyridine scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of numerous therapeutic agents.
A Building Block for Anticancer Agents
Derivatives of 1,8-naphthyridine have demonstrated significant potential as anticancer agents.[5][6] The 7-chloro substituent on the naphthyridine ring is a key functional group that allows for the introduction of various side chains through nucleophilic aromatic substitution. This enables the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies. For instance, substituted 2-thienyl-1,8-naphthyridin-4-ones have been synthesized and shown to exhibit potent cytotoxic effects against a variety of human tumor cell lines by inhibiting tubulin polymerization.[5]
A Scaffold for Anti-inflammatory Drugs
The 1,8-naphthyridine nucleus is also a prominent feature in the design of novel anti-inflammatory agents.[6] Certain derivatives have been shown to downregulate the production of pro-inflammatory cytokines. The ability to readily modify the 7-position of the 7-chloro-1,8-naphthyridin-4(1H)-one precursor allows for the fine-tuning of the molecule's anti-inflammatory activity and pharmacokinetic properties.
Illustrative Drug Development Pathway:
Caption: A generalized workflow illustrating the central role of 7-chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one in a drug discovery program.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the dihydropyridinone ring.
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Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). The isotopic pattern of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) would be a key diagnostic feature.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the lactam moiety.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one. It is recommended to handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion: A Versatile Intermediate for Future Discoveries
7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-one stands as a valuable and versatile building block in the arsenal of medicinal chemists. Its strategic placement of a reactive chlorine handle on the privileged 1,8-naphthyridine scaffold provides a gateway to a vast chemical space of potential therapeutic agents. A thorough understanding of its synthesis, properties, and reactivity is crucial for harnessing its full potential in the ongoing quest for novel and effective treatments for a range of human diseases.
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